molecular formula C22H21BrN2O5 B2727161 ethyl 2-[(2-{[(4-bromophenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate CAS No. 868224-52-6

ethyl 2-[(2-{[(4-bromophenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate

Cat. No.: B2727161
CAS No.: 868224-52-6
M. Wt: 473.323
InChI Key: ZPVJDGLNBVTWMF-UHFFFAOYSA-N
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Description

ethyl 2-[(2-{[(4-bromophenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate is a complex organic compound that features a brominated aniline group, an isoquinoline moiety, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(2-{[(4-bromophenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate typically involves multiple steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, which involves the condensation of an aromatic aldehyde with an amine.

    Introduction of the Brominated Aniline Group: The brominated aniline group is introduced via a nucleophilic substitution reaction, where a brominated aniline reacts with an electrophilic carbonyl compound.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aniline and isoquinoline moieties.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The bromine atom on the aniline group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Products include quinones and nitro compounds.

    Reduction: Products include alcohols and amines.

    Substitution: Products depend on the nucleophile used, resulting in various substituted aniline derivatives.

Scientific Research Applications

ethyl 2-[(2-{[(4-bromophenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting cancer and inflammatory diseases.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids.

    Industrial Applications:

Mechanism of Action

The mechanism of action of ethyl 2-[(2-{[(4-bromophenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes involved in cell signaling pathways, such as kinases and phosphatases.

    Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, and inflammation by binding to active sites or allosteric sites on target proteins.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[2-[2-(4-chloroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate
  • Ethyl 2-[2-[2-(4-fluoroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate

Uniqueness

ethyl 2-[(2-{[(4-bromophenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interaction with biological targets compared to its chloro and fluoro analogs. The bromine atom can participate in halogen bonding, which can enhance binding affinity and specificity in biological systems.

Properties

IUPAC Name

ethyl 2-[2-[2-(4-bromoanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21BrN2O5/c1-3-29-22(28)14(2)30-19-6-4-5-18-17(19)11-12-25(21(18)27)13-20(26)24-16-9-7-15(23)8-10-16/h4-12,14H,3,13H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPVJDGLNBVTWMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC1=CC=CC2=C1C=CN(C2=O)CC(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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